4-methoxycyclohexane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxycyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-methoxycyclohexane-1-carbonitrile has been reported in the context of spirotetramat production . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis

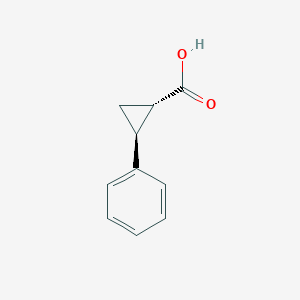

The molecular structure of 4-methoxycyclohexane-1-carbonitrile consists of a cyclohexane ring with a methoxy group (OCH3) and a nitrile group (CN) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

In the synthesis of spirotetramat, 4-methoxycyclohexane-1-carbonitrile undergoes a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .科学的研究の応用

Spirotetramat Synthesis

Spirotetramat, a second-generation insecticide developed by Bayer CropScience, is synthesized from 4-methoxycyclohexane-1-carbonitrile. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , is obtained through catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. Spirotetramat exhibits excellent efficacy and safety for crops, with unique two-way internal absorption properties that prevent pests’ egg hatching and larval development on roots and leaves. Its long-lasting effect can control pests for up to two months .

将来の方向性

Spirotetramat, a second-generation insecticide, is synthesized using 4-methoxycyclohexane-1-carbonitrile as a starting material . Spirotetramat has a good efficacy and safety for crops, and it has prominent applications and market prospects . Therefore, the future directions of 4-methoxycyclohexane-1-carbonitrile could be tied to its use in the synthesis of spirotetramat and other similar compounds .

作用機序

Target of Action

4-Methoxycyclohexane-1-carbonitrile is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat targets pests on crops, effectively preventing egg hatching and larval development .

Mode of Action

The compound interacts with its targets through a multi-step reaction sequence including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation . This process results in the formation of spirotetramat .

Biochemical Pathways

The biochemical pathways affected by 4-methoxycyclohexane-1-carbonitrile involve the synthesis of spirotetramat . The downstream effects include the prevention of egg hatching and larval development in pests .

Pharmacokinetics

The synthesized spirotetramat has unique two-way internal absorption and transport properties , which could be influenced by the properties of the intermediate compound.

Result of Action

The result of the action of 4-methoxycyclohexane-1-carbonitrile is the synthesis of spirotetramat , which has a broad-spectrum insecticidal efficacy . It can effectively control pests for as long as two months .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-methoxycyclohexane-1-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "4-methoxycyclohexanone", "sodium cyanide", "sulfuric acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanone oxime using hydroxylamine hydrochloride and sodium acetate in methanol.", "Step 2: Conversion of 4-methoxycyclohexanone oxime to 4-methoxycyclohexanone oxime methyl ether using methanol and sulfuric acid.", "Step 3: Conversion of 4-methoxycyclohexanone oxime methyl ether to 4-methoxycyclohexanone cyanohydrin using sodium cyanide and sulfuric acid.", "Step 4: Conversion of 4-methoxycyclohexanone cyanohydrin to 4-methoxycyclohexane-1-carbonitrile using sodium hydroxide and water.", "Step 5: Purification of the product using hydrochloric acid and sodium sulfate." ] } | |

CAS番号 |

54267-96-8 |

製品名 |

4-methoxycyclohexane-1-carbonitrile |

分子式 |

C8H13NO |

分子量 |

139.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。